2-Isopropoxy-1-naphthaldehyde-d7
Description
2-Isopropoxy-1-naphthaldehyde-d7 is a deuterated organic compound featuring seven deuterium atoms replacing hydrogen at key positions. This isotopic labeling enhances its utility in advanced research, particularly in NMR spectroscopy and mass spectrometry, where deuterium’s nuclear properties improve signal resolution and reduce background interference . Its primary applications include:
- Investigating reaction mechanisms in organic synthesis.
- Studying catalytic processes involving naphthaldehyde derivatives.
- Tracing aldehyde reaction pathways with high precision.
The compound’s enhanced stability and isotopic purity make it indispensable for reproducible experiments in pharmaceutical and chemical research .
Properties
Molecular Formula |
C₁₄H₇D₇O₂ |
|---|---|
Molecular Weight |
221.3 |
Synonyms |
2-(1-Methylethoxy)-1-naphthalenecarboxaldehyde-d7; 2-Isopropoxy-1-naphthalenecarboxaldehyde-d7 |
Origin of Product |
United States |
Comparison with Similar Compounds
Non-Deuterated Analog: 2-Isopropoxy-1-naphthaldehyde
The non-deuterated counterpart lacks isotopic labeling, resulting in distinct differences:
| Property | 2-Isopropoxy-1-naphthaldehyde-d7 | 2-Isopropoxy-1-naphthaldehyde |
|---|---|---|
| Molecular Weight | ~215.3 g/mol (with 7 D atoms) | ~208.3 g/mol |
| Isotopic Purity | ≥98% deuterated | N/A |
| NMR Signal Clarity | Enhanced (deuterium reduces noise) | Lower resolution |
| Metabolic Stability | Higher (deuterium kinetic isotope effect) | Lower |
| Typical Use Cases | Mechanistic studies, tracer analyses | General synthesis, non-tracer work |
The deuterated version’s superior stability under reaction conditions allows for precise tracking of reaction intermediates, unlike its non-deuterated analog .
Other Deuterated Aldehydes
Deuterated aldehydes like Benzaldehyde-d7 and 4-Methoxybenzaldehyde-d6 share functional similarities but differ in backbone structure:
| Compound | Backbone Structure | Deuterium Positions | Key Applications |
|---|---|---|---|
| This compound | Naphthalene ring | Isopropoxy and aldehyde | Catalysis, complex reaction pathways |
| Benzaldehyde-d7 | Benzene ring | Aldehyde and adjacent | Solvent effects, simple aryl reactions |
| 4-Methoxybenzaldehyde-d6 | Methoxy-substituted benzene | Methoxy and aldehyde | Photochemical studies, drug intermediates |
The naphthalene backbone in this compound enables unique π-π interactions in catalytic systems, distinguishing it from simpler aryl aldehydes .
Logistical and Handling Considerations
Unlike many deuterated compounds, this compound is made-to-order due to its short shelf life and specialized use. This contrasts with stable, shelf-ready analogs like Benzaldehyde-d5. Additional regulatory documentation (e.g., BSL certification) may be required for procurement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
